molecular formula C7H13Cl2NO2 B2517433 4-Chloro-1-methylpiperidine-4-carboxylic acid;hydrochloride CAS No. 2378502-82-8

4-Chloro-1-methylpiperidine-4-carboxylic acid;hydrochloride

Cat. No.: B2517433
CAS No.: 2378502-82-8
M. Wt: 214.09
InChI Key: RQVIEDUOVQWUAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-1-methylpiperidine-4-carboxylic acid;hydrochloride is a useful research compound. Its molecular formula is C7H13Cl2NO2 and its molecular weight is 214.09. The purity is usually 95%.
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Scientific Research Applications

Molecular Structure and Conformation

The study of bis(4-hydroxy-1-methylpiperidine betaine) hydrochloride reveals insights into the molecular structure and conformation of related compounds. It highlights the chair conformation of the piperidinium ring, which has implications for understanding the chemical behavior and interactions of similar compounds. The research also elaborates on the disorder within molecules, confirmed by X-ray diffraction experiments, and the formation of homoconjugated cations with short asymmetrical and symmetrical OHO hydrogen bonds, contributing to our understanding of molecular interactions and stability (Dega-Szafran et al., 2006).

Chemical Synthesis and Reactions

Research into the vinylfluoro group as an acetonyl cation equivalent provides insight into synthetic pathways for creating derivatives of 4-hydroxy pipecolic acid, demonstrating the group's reactivity under acidic conditions. This has broader implications for synthetic organic chemistry, particularly in the synthesis of complex organic molecules and potential pharmaceuticals (Purkayastha et al., 2010).

NMR Spectroscopy Applications

NMR spectroscopy studies on 4-hydroxy-1-methylpiperidine betaine derivatives provide valuable data on molecular conformations, which are crucial for understanding the physical and chemical properties of molecules. This research offers detailed insights into the equatorial and axial protons' positions, aiding in the elucidation of molecular structures and the understanding of chemical dynamics (Dega-Szafran, Dulewicz, & Szafran, 2006).

Antibacterial Agents Development

The synthesis and antibacterial activity of pyridonecarboxylic acids and their analogues demonstrate the potential of 4-Chloro-1-methylpiperidine-4-carboxylic acid; hydrochloride derivatives in developing new antibacterial agents. These compounds' structure-activity relationships provide a foundation for designing more effective antibiotics (Egawa et al., 1984).

Environmental Degradation Studies

The electrochemical degradation of 4-chloro-2-methylphenoxyacetic acid in aqueous media by peroxi-coagulation and photoperoxi-coagulation methods suggests potential environmental applications for the degradation of hazardous compounds. This research highlights the efficiency of these methods in degrading pollutants and suggests a pathway for treating contaminated water sources (Boye, Brillas, & Dieng, 2003).

Mechanism of Action

The mechanism of action of “4-Chloro-1-methylpiperidine-4-carboxylic acid;hydrochloride” is not specified in the search results. As a chemical compound used for pharmaceutical testing, its mechanism of action would likely depend on the specific context of its use .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective clothing, and using only in a well-ventilated area .

Properties

IUPAC Name

4-chloro-1-methylpiperidine-4-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12ClNO2.ClH/c1-9-4-2-7(8,3-5-9)6(10)11;/h2-5H2,1H3,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQVIEDUOVQWUAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)(C(=O)O)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.